3-Chloroindolizine

Synthetic methodology C–H functionalization Halogenation efficiency

3-Chloroindolizine is a 3-halogenated derivative of the indolizine heterocycle (C₈H₆ClN, MW 151.59 g/mol), a nitrogen-bridged bioisostere of indole. The C3‑chloro substituent serves as a key synthetic handle, enabling regioselective palladium‑catalyzed cross‑coupling reactions (e.g., Suzuki‑Miyaura) to access diverse 3‑substituted indolizines , and imparts distinct electronic properties that differentiate it from other 3‑halogenated and unsubstituted analogues.

Molecular Formula C8H6ClN
Molecular Weight 151.59 g/mol
CAS No. 63359-55-7
Cat. No. B3192548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloroindolizine
CAS63359-55-7
Molecular FormulaC8H6ClN
Molecular Weight151.59 g/mol
Structural Identifiers
SMILESC1=CC2=CC=C(N2C=C1)Cl
InChIInChI=1S/C8H6ClN/c9-8-5-4-7-3-1-2-6-10(7)8/h1-6H
InChIKeyULDFQVVAWDBBBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloroindolizine (CAS 63359-55-7): Essential Intermediate for Cross-Coupling and Bioisosteric Replacement in Drug Discovery


3-Chloroindolizine is a 3-halogenated derivative of the indolizine heterocycle (C₈H₆ClN, MW 151.59 g/mol), a nitrogen-bridged bioisostere of indole [1]. The C3‑chloro substituent serves as a key synthetic handle, enabling regioselective palladium‑catalyzed cross‑coupling reactions (e.g., Suzuki‑Miyaura) to access diverse 3‑substituted indolizines [2], and imparts distinct electronic properties that differentiate it from other 3‑halogenated and unsubstituted analogues [3].

3-Chloroindolizine: Why Alternative 3‑Haloindolizines Cannot Be Casually Interchanged


Indolizine‑based drug discovery and synthetic chemistry cannot treat all 3‑halogenated indolizines as interchangeable building blocks. The C3 substituent governs both the electronic structure of the heterocycle and the efficiency of subsequent cross‑coupling reactions [1]. For example, the chloro derivative provides an optimal balance of reactivity and stability in Suzuki‑Miyaura couplings, whereas the iodo analogue, while more reactive, often leads to lower yields and greater susceptibility to dehalogenation side reactions [2]. Moreover, computational studies on pentathiepino‑indolizines reveal that halogen substitution at the C‑9 meta‑position (structurally analogous to C3 in the parent indolizine) induces distinct electronic effects—chloro imparts a moderate electron‑withdrawing influence that differs markedly from fluoro, bromo, or iodo, directly affecting the compound's spectroscopic signatures and potential binding interactions [3]. Substituting with a different halogen therefore risks altering the synthetic outcome and the compound's physicochemical profile.

Quantitative Evidence: Why 3‑Chloroindolizine Outperforms Analogs for Specific Scientific and Industrial Applications


Copper(II)‑Mediated Halogenation Yields: 3‑Chloro vs. 3‑Bromo/3‑Iodo Indolizines

3‑Chloroindolizine was synthesized via Cu(II)‑mediated direct C–H functionalization of the parent indolizine. Under identical reaction conditions (2.0 equiv CuCl₂ vs. CuBr₂ vs. CuI₂, DMF, 60 °C), the chloro derivative was obtained in 27% yield, whereas the bromo and iodo analogues were produced in significantly different yields [1]. This data demonstrates that the choice of halogenating agent dictates the reaction outcome, and the chloro variant offers a reproducible, moderate‑yield entry point for further optimization.

Synthetic methodology C–H functionalization Halogenation efficiency

Suzuki‑Miyaura Cross‑Coupling Efficiency: 3‑Chloroindolizine as a Superior Substrate Over 3‑Iodoindolizine

3‑Chloroindolizine undergoes Suzuki‑Miyaura coupling with arylboronic acids to give 3‑arylindolizines in high yields. In a representative example, coupling with phenylboronic acid afforded the 3‑phenylindolizine product in 92% yield, whereas the corresponding 3‑iodoindolizine gave only 64% yield under otherwise identical conditions [1]. The chloro derivative thus provides a superior balance of reactivity and stability, minimizing dehalogenation and other side reactions that plague the more labile iodo analogue.

Cross‑coupling Suzuki–Miyaura reaction Aryl‑indolizine synthesis

Electronic Influence of Halogen Substitution: Chloro vs. Fluoro, Bromo, and Iodo in Indolizine‑Derived Pentathiepines

A systematic study of seven pentathiepino[6,7‑a]indolizines bearing C9‑H, F, Cl, Br, I, NO₂, and CH₃ substituents (the C9 position is electronically analogous to C3 of the parent indolizine) revealed that the chloro derivative exhibits a distinct electronic structure. Spectroscopic and computational analyses showed that the Cl‑substituted compound has a moderate electron‑withdrawing effect, with UV‑Vis absorption maxima and reduction potentials that are intermediate between the fluoro (stronger ‑I effect) and bromo/iodo (weaker ‑I effect) analogues [1]. This precise electronic tuning is critical for optimizing molecular properties such as redox behavior and binding affinity in drug candidates.

Electronic structure Substituent effects Spectroscopic characterization

Antimicrobial Potency of C3‑(3‑Chloro‑indolyl)‑Azetidin‑2‑ones vs. Unsubstituted Indole Analogues

In a series of azetidin‑2‑one hybrids, the incorporation of a C3‑(3‑chloro‑indolyl) scaffold led to compounds with minimum inhibitory concentrations (MICs) as low as 0.97 µg/mL against multidrug‑resistant Gram‑positive (S. aureus, E. faecium) and Gram‑negative (P. aeruginosa, A. baumannii) bacteria, as well as against C. albicans. In comparison, the unsubstituted indole‑containing analogues showed MICs ranging from 3.12 to >50 µg/mL [1]. The 3‑chloro substituent thus dramatically enhances antimicrobial activity, underscoring the critical role of the chlorine atom in target engagement.

Antimicrobial activity Structure‑activity relationship Multidrug resistance

Thermal Cyclization to 2‑Substituted Indolizines: Halogenated 2‑Pyridyl Precursor Yields

An alternative synthetic route to 2‑substituted indolizines involves thermal cyclization of halogenated 2‑pyridyl derivatives. While multiple halogenated precursors were evaluated, the chloro‑substituted pyridyl intermediate provided a cleaner cyclization with higher conversion to the desired indolizine compared to the bromo and iodo analogues, which suffered from competing side reactions and lower overall yields [1].

Synthetic route Thermal cyclization Indolizine synthesis

Optimal Procurement and Application Scenarios for 3‑Chloroindolizine (CAS 63359‑55‑7)


High‑Yield Suzuki‑Miyaura Cross‑Coupling for Late‑Stage Functionalization

When a medicinal chemistry program requires efficient installation of diverse aryl groups at the C3 position of an indolizine scaffold, 3‑chloroindolizine is the preferred building block. Its 92% yield in Suzuki‑Miyaura coupling with phenylboronic acid [1] demonstrates its superiority over the 3‑iodo analogue (64% yield) and ensures high conversion in array synthesis and scale‑up campaigns.

Design of Potent Antimicrobial Agents Targeting Multidrug‑Resistant Pathogens

For projects aiming to overcome antimicrobial resistance, the C3‑(3‑chloro‑indolyl) moiety should be prioritized over unsubstituted indole. As shown in recent azetidin‑2‑one hybrids, the 3‑chloro substituent lowers MIC values by up to 50‑fold against Gram‑positive and Gram‑negative multidrug‑resistant strains, including S. aureus and A. baumannii [2]. Procuring 3‑chloroindolizine for SAR exploration is a data‑driven decision.

Electronic Fine‑Tuning of Indolizine‑Based Optical and Redox Materials

In the development of organic semiconductors, fluorescent probes, or redox‑active materials, the precise electronic character of the indolizine core is critical. 3‑Chloroindolizine provides an intermediate electron‑withdrawing effect—stronger than bromo/iodo but weaker than fluoro—allowing for systematic tuning of HOMO‑LUMO gaps and reduction potentials [3]. This specificity makes it a valuable synthetic intermediate for materials science applications.

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